molecular formula C18H22F3N5 B10920981 1-butyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-butyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10920981
M. Wt: 365.4 g/mol
InChI Key: XVOGHWWKHNTMGR-UHFFFAOYSA-N
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Description

1-Butyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with a unique structure that includes both pyrazole and pyridine rings

Preparation Methods

The synthesis of 1-butyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole and pyridine precursors. These precursors are then subjected to various reactions, including amination, reduction, esterification, and condensation, to form the final product .

Chemical Reactions Analysis

1-Butyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Butyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-butyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves the inhibition of enzymes that are crucial for cell division and DNA replication. This inhibition leads to the disruption of cellular processes, making it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar compounds to 1-butyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine include other pyrazole and pyridine derivatives. Some examples are:

Properties

Molecular Formula

C18H22F3N5

Molecular Weight

365.4 g/mol

IUPAC Name

1-butyl-6-(1-ethyl-5-methylpyrazol-4-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C18H22F3N5/c1-5-7-8-26-17-16(11(3)24-26)14(18(19,20)21)9-15(23-17)13-10-22-25(6-2)12(13)4/h9-10H,5-8H2,1-4H3

InChI Key

XVOGHWWKHNTMGR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)CC)C)C(F)(F)F

Origin of Product

United States

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